N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a combination of a tetrahydroquinoline ring and a xanthene moiety, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of 1,2,3,4-tetrahydroquinoline with 2,2-dimethylpropanoyl chloride under basic conditions to form the intermediate N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-amine . This intermediate is then coupled with 9H-xanthene-9-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide
- N-(2,3-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide
Uniqueness
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-9H-xanthene-9-carboxamide is unique due to its combination of a tetrahydroquinoline ring and a xanthene moiety, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for specific research or industrial purposes.
Properties
Molecular Formula |
C28H28N2O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C28H28N2O3/c1-28(2,3)27(32)30-16-8-9-18-17-19(14-15-22(18)30)29-26(31)25-20-10-4-6-12-23(20)33-24-13-7-5-11-21(24)25/h4-7,10-15,17,25H,8-9,16H2,1-3H3,(H,29,31) |
InChI Key |
IPNSALMIWOHHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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